molecular formula C11H13NO B11719443 2-allyl-N-methylbenzamide

2-allyl-N-methylbenzamide

Cat. No.: B11719443
M. Wt: 175.23 g/mol
InChI Key: KJSBISHCGAQOFK-UHFFFAOYSA-N
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Description

2-Allyl-N-methylbenzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by an allyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

N-methylbenzamide+allyl bromideThis compound\text{N-methylbenzamide} + \text{allyl bromide} \rightarrow \text{this compound} N-methylbenzamide+allyl bromide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Allyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-allyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Allyl-N-methylbenzamide can be compared with other similar compounds, such as:

    N-methylbenzamide: Lacks the allyl group, which may result in different chemical reactivity and biological activity.

    N-allylbenzamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    N-methyl-N-phenylbenzamide: Contains a phenyl group instead of an allyl group, leading to different chemical and physical properties.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-2-prop-2-enylbenzamide

InChI

InChI=1S/C11H13NO/c1-3-6-9-7-4-5-8-10(9)11(13)12-2/h3-5,7-8H,1,6H2,2H3,(H,12,13)

InChI Key

KJSBISHCGAQOFK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1CC=C

Origin of Product

United States

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